molecular formula C12H11F3O3 B2989477 1-[3-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid CAS No. 1260765-37-4

1-[3-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid

Cat. No. B2989477
CAS RN: 1260765-37-4
M. Wt: 260.212
InChI Key: AFBAYZJKVGWVEL-UHFFFAOYSA-N
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Description

“1-[3-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 1260765-37-4 . It has a molecular weight of 260.21 and its IUPAC name is 1-[3-(trifluoromethoxy)phenyl]cyclobutanecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11F3O3/c13-12(14,15)18-9-4-1-3-8(7-9)11(10(16)17)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a powder and it is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Imaging Applications

  • Synthesis for PET Tracing : Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) was synthesized for positron emission tomography (PET), showing potential for tumor delineation. This synthesis process demonstrates the utility of cyclobutane-carboxylic acid derivatives in developing tumor-avid amino acid tracers for medical imaging (Shoup & Goodman, 1999).

  • X-ray Diffraction for Structure Determination : The structure of cis-2-phenylcyclobutanecarboxylic acid and its derivatives were determined by X-ray diffraction methods, showcasing the application of cyclobutane-carboxylic acids in structural chemistry and the importance of their conformational analysis (Reisner et al., 1983).

  • Trifluoromethyl Substitution : Trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid were synthesized, highlighting the chemical versatility and potential pharmacological applications of cyclobutane-carboxylic acid derivatives (Radchenko et al., 2009).

Polymerization and Material Science

  • Polymerization of Bicyclobutanecarboxylates : The study of ethyl, isopropyl, β,β,β-trifluoroethyl, and phenyl 1-bicyclobutanecarboxylate monomers subjected to free radical polymerization under various conditions demonstrated the application of cyclobutane-carboxylic acid derivatives in material science, particularly in developing materials with specific optical and thermal properties (Drujon et al., 1993).

  • Conformationally Restricted NMR Label : The design and synthesis of a monofluoro-substituted aromatic amino acid as a conformationally restricted label for solid-state 19F NMR distance measurements in membrane-bound peptides demonstrate the application of cyclobutane-carboxylic acid derivatives in biochemistry for studying peptide conformations (Tkachenko et al., 2014).

Safety and Hazards

The compound has been classified under the GHS07 hazard pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on measures to be taken to prevent or minimize adverse effects from exposure to the compound .

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-[3-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound are currently unknown . These effects would be determined by the specific biological targets of the compound and how it modulates their activity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets. Specific details on how these factors affect the action of this compound are currently unknown .

properties

IUPAC Name

1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O3/c13-12(14,15)18-9-4-1-3-8(7-9)11(10(16)17)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBAYZJKVGWVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC(=CC=C2)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260765-37-4
Record name 1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid
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